Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)-, (SP-4-2)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nickel, (ácido bencenocarboxílico ((2-hidroxifenil)metilen)hidrazidato(2-))(piridina)-, (SP-4-2)- es un compuesto complejo que presenta un centro de níquel coordinado con un derivado del ácido bencenocarboxílico y piridina

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Nickel, (ácido bencenocarboxílico ((2-hidroxifenil)metilen)hidrazidato(2-))(piridina)- típicamente implica la reacción de sales de níquel con derivados de ácido bencenocarboxílico y piridina en condiciones controladas. La reacción se lleva a cabo a menudo en una atmósfera inerte para evitar la oxidación y otras reacciones secundarias. Las condiciones específicas, como la temperatura, el solvente y el tiempo de reacción, pueden variar dependiendo del rendimiento y la pureza deseados del producto.

Métodos de producción industrial

Si bien los métodos de producción industrial detallados para este compuesto específico no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas, así como implementar técnicas de purificación como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

Nickel, (ácido bencenocarboxílico ((2-hidroxifenil)metilen)hidrazidato(2-))(piridina)- puede sufrir varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas, lo que lleva a cambios en su estado de oxidación y potencialmente formando nuevos productos.

Reducción: Las reacciones de reducción pueden alterar el estado de oxidación del centro de níquel, afectando la estructura general y la reactividad del compuesto.

Sustitución: Los ligandos coordinados al centro de níquel pueden ser sustituidos por otros ligandos, lo que lleva a la formación de nuevos complejos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios ligandos para reacciones de sustitución. Las condiciones para estas reacciones típicamente involucran temperaturas controladas, atmósferas inertes y solventes específicos para garantizar el resultado deseado.

Productos principales formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir óxidos de níquel, mientras que las reacciones de sustitución pueden producir nuevos complejos de níquel con diferentes ligandos.

Aplicaciones Científicas De Investigación

Nickel, (ácido bencenocarboxílico ((2-hidroxifenil)metilen)hidrazidato(2-))(piridina)- tiene varias aplicaciones de investigación científica, que incluyen:

Química: El compuesto se utiliza como catalizador en varias reacciones orgánicas, incluidas las reacciones de acoplamiento cruzado y los procesos de hidrogenación.

Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades que involucran desequilibrios de iones metálicos.

Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como conductividad mejorada o actividad catalítica.

Mecanismo De Acción

El mecanismo por el cual Nickel, (ácido bencenocarboxílico ((2-hidroxifenil)metilen)hidrazidato(2-))(piridina)- ejerce sus efectos involucra su capacidad de coordinarse con varios ligandos y participar en reacciones redox. El centro de níquel puede sufrir cambios en su estado de oxidación, lo que a su vez afecta la reactividad y la estabilidad del compuesto. Los objetivos moleculares específicos y las vías involucradas dependen del contexto en el que se utiliza el compuesto, como en procesos catalíticos o sistemas biológicos.

Comparación Con Compuestos Similares

Compuestos similares

Complejos de níquel con derivados del ácido benzoico: Estos compuestos comparten un entorno de coordinación similar alrededor del centro de níquel, pero difieren en los ligandos específicos unidos.

Complejos de cobalto con derivados del ácido benzoico: Estos compuestos tienen estructuras similares pero presentan cobalto en lugar de níquel, lo que lleva a diferencias en la reactividad y las aplicaciones.

Unicidad

Nickel, (ácido bencenocarboxílico ((2-hidroxifenil)metilen)hidrazidato(2-))(piridina)- es único debido a su combinación específica de ligandos y las propiedades químicas resultantes.

Actividad Biológica

Nickel complexes have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)-, (SP-4-2)- represents a specific class of nickel coordination compounds that exhibit interesting biological properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

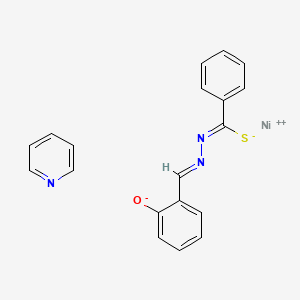

The compound is characterized by its coordination with nickel and the presence of benzenecarbothioic acid and pyridine derivatives. The structure can be illustrated as follows:

- Nickel Center : Central metal ion (Ni)

- Ligands :

- Benzenecarbothioic acid

- Hydrazone derived from (2-hydroxyphenyl)methylene

- Pyridine

This complex formation is significant as it influences the biological activity through metal-ligand interactions.

Antimicrobial Properties

Nickel complexes have been studied for their antimicrobial activities against various pathogens. Research indicates that nickel coordination compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain nickel complexes demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Nickel Complex A | Staphylococcus aureus | 32 |

| Nickel Complex B | Escherichia coli | 64 |

Cytotoxicity and Anticancer Activity

Nickel complexes have also been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in various cancer cells, including leukemia and breast cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death .

A notable case study involved the evaluation of a nickel complex similar to the one , which exhibited IC50 values in the low micromolar range against L1210 leukemia cells, indicating potent anticancer activity .

Enzyme Inhibition

Nickel complexes have been investigated for their potential as enzyme inhibitors. For example, some nickel coordination compounds exhibit inhibitory effects on ribonucleotide reductase, an enzyme crucial for DNA synthesis. The inhibition of this enzyme is particularly relevant in cancer therapy, as it can slow down the proliferation of cancer cells .

Case Studies and Research Findings

- Case Study on Antimicrobial Activity :

- Cytotoxicity Assessment :

- Mechanistic Insights :

Propiedades

Número CAS |

132829-28-8 |

|---|---|

Fórmula molecular |

C19H15N3NiOS |

Peso molecular |

392.1 g/mol |

Nombre IUPAC |

nickel(2+);(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate;pyridine |

InChI |

InChI=1S/C14H12N2OS.C5H5N.Ni/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;1-2-4-6-5-3-1;/h1-10,17H,(H,16,18);1-5H;/q;;+2/p-2/b15-10+;; |

Clave InChI |

KXHLMTOVMBBCNZ-OVWKBUNZSA-L |

SMILES isomérico |

C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].C1=CC=NC=C1.[Ni+2] |

SMILES canónico |

C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].C1=CC=NC=C1.[Ni+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.